Oritavancin is a glycopeptide antibiotic used for the treatment of skin infections. It was developed by The Medicines Company (acquired by Novartis). Oritavancin was initially approved by the FDA in 2014 and formulated to combat susceptible gram-positive bacteria that cause skin and skin structure infections. It boasts the option of single-dose administration and has been proven as non-inferior to a full course of [vancomycin] therapy. On March 12, 2021 the FDA approved Kimyrsa, a complete course of therapy in a single, 1 hour 1200 mg infusion. Orbactiv, the other FDA approved oritavancin product, is administered over a 3 hour infusion and contains a lower dose of 400 mg. Marketed by Melinta Therapeutics, Kimyrsa offers effective and time-efficient treatment for skin and skin structure infections.
Oritavancin is a Lipoglycopeptide Antibacterial. The mechanism of action of oritavancin is as a Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 2D6 Inducer.
See also: Oritavancin Diphosphate (active moiety of).
Oritavancin
CAS No.: 171099-57-3
VCID: VC0005579
Molecular Formula: C86H97Cl3N10O26
Molecular Weight: 1793.1 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical and Pharmacological Profile
Table 1: Key Pharmacokinetic Parameters
Mechanism of ActionOritavancin exhibits a multifaceted mechanism targeting Gram-positive bacteria:
Spectrum of ActivityOritavancin is active against a wide range of Gram-positive pathogens:
Table 2: Comparative Minimum Inhibitory Concentrations (MIC)
Osteoarticular InfectionsEmerging evidence suggests potential utility in treating osteomyelitis due to its prolonged half-life and excellent bone penetration, though further research is warranted . Prosthetic Joint InfectionsOritavancin shows activity against biofilm-forming staphylococci, making it a candidate for prosthetic joint infections . Common Adverse EffectsSerious Adverse EffectsContraindicationsPatients with hypersensitivity to glycopeptides or those on medications affecting coagulation should use oritavancin cautiously . Dosage and AdministrationOritavancin is administered as a single intravenous dose of 1200 mg over three hours for adults with ABSSSI . This single-dose regimen simplifies treatment compared to traditional multi-dose antibiotics. SOLO I & II TrialsIn two pivotal Phase III trials, oritavancin demonstrated comparable efficacy to vancomycin in achieving primary endpoints for ABSSSI treatment with fewer adverse events reported in the oritavancin arm . |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 171099-57-3 | ||||||||||||||||||
Product Name | Oritavancin | ||||||||||||||||||
Molecular Formula | C86H97Cl3N10O26 | ||||||||||||||||||
Molecular Weight | 1793.1 g/mol | ||||||||||||||||||
IUPAC Name | (1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | ||||||||||||||||||
Standard InChI | InChI=1S/C86H97Cl3N10O26/c1-35(2)22-51(92-7)77(110)98-67-69(105)42-15-20-55(49(88)24-42)120-57-26-44-27-58(73(57)125-84-74(71(107)70(106)59(34-100)122-84)124-62-32-86(6,76(109)37(4)119-62)93-33-38-8-10-39(11-9-38)40-12-17-45(87)18-13-40)121-56-21-16-43(25-50(56)89)72(123-61-31-85(5,91)75(108)36(3)118-61)68-82(115)97-66(83(116)117)48-28-46(101)29-54(103)63(48)47-23-41(14-19-53(47)102)64(79(112)99-68)96-80(113)65(44)95-78(111)52(30-60(90)104)94-81(67)114/h8-21,23-29,35-37,51-52,59,61-62,64-72,74-76,84,92-93,100-103,105-109H,22,30-34,91H2,1-7H3,(H2,90,104)(H,94,114)(H,95,111)(H,96,113)(H,97,115)(H,98,110)(H,99,112)(H,116,117)/t36-,37-,51+,52-,59+,61-,62-,64+,65+,66-,67+,68-,69+,70+,71-,72+,74+,75-,76-,84-,85-,86-/m0/s1 | ||||||||||||||||||
Standard InChIKey | VHFGEBVPHAGQPI-LXKZPTCJSA-N | ||||||||||||||||||
Isomeric SMILES | C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | ||||||||||||||||||
SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | ||||||||||||||||||
Canonical SMILES | CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)OC1CC(C(C(O1)C)O)(C)NCC1=CC=C(C=C1)C1=CC=C(C=C1)Cl)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | ||||||||||||||||||
Boiling Point | 810.3 | ||||||||||||||||||
Density | 1.59±0.1 g/cm3(Predicted) | ||||||||||||||||||
Solubility | 10 mg/mL | ||||||||||||||||||
Synonyms | CS-2274;Orbactiv;LY 333328;ORITAVANCIN;brand name: Orbactiv;Oritavancin (LY333328);Oritavancin (Lyophilized Powder For IV Infusion);rideoxy-3-methyl-α-L-arabino-hexopyranosyl)-β-D-g;LY333328; LY-333328; LY 333328; ORITAVANCIN; BRAND NAME: ORBACTIV;(4R)-22-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-a-L-arabinohexopyranosyl)-N3-(p-(p-chlorophenyl)benzyl)vancomycin | ||||||||||||||||||
Reference | 1. Domenech O, Francius G, Tulkens PM, Van Bambeke F, Dufrêne Y, Mingeot-Leclercq MP. Interactions of oritavancin, a new lipoglycopeptide derived from vancomycin, with phospholipid bilayers: Effect on membrane permeability and nanoscale lipid membrane organization. Biochim Biophys Acta. 2009 Sep;1788(9):1832-40. doi: 10.1016/j.bbamem.2009.05.003. Epub 2009 May 18. PMID: 19450541. 2. Scheinfeld N. A comparison of available and investigational antibiotics for complicated skin infections and treatment-resistant Staphylococcus aureus and enterococcus. J Drugs Dermatol. 2007 Jan;6(1):97-103. PMID: 17373167. 3. Belley A, McKay GA, Arhin FF, Sarmiento I, Beaulieu S, Fadhil I, Parr TR Jr, Moeck G. Oritavancin disrupts membrane integrity of Staphylococcus aureus and vancomycin-resistant enterococci to effect rapid bacterial killing. Antimicrob Agents Chemother. 2010 Dec;54(12):5369-71. doi: 10.1128/AAC.00760-10. Epub 2010 Sep 27. PMID: 20876372; PMCID: PMC2981232. 4. Zhanel GG, Schweizer F, Karlowsky JA. Oritavancin: mechanism of action. Clin Infect Dis. 2012 Apr;54 Suppl 3:S214-9. doi: 10.1093/cid/cir920. PMID: 22431851. 5. Mendes RE, Sader HS, Flamm RK, Jones RN. Activity of oritavancin tested against uncommonly isolated Gram-positive pathogens responsible for documented infections in hospitals worldwide. J Antimicrob Chemother. 2014 Jun;69(6):1579-81. doi: 10.1093/jac/dku016. Epub 2014 Feb 5. PMID: 24505091. | ||||||||||||||||||
PubChem Compound | 16136912 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume